

# CAL-130 versus Duvelisib in hematological malignancies

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## Compound of Interest

Compound Name: CAL-130

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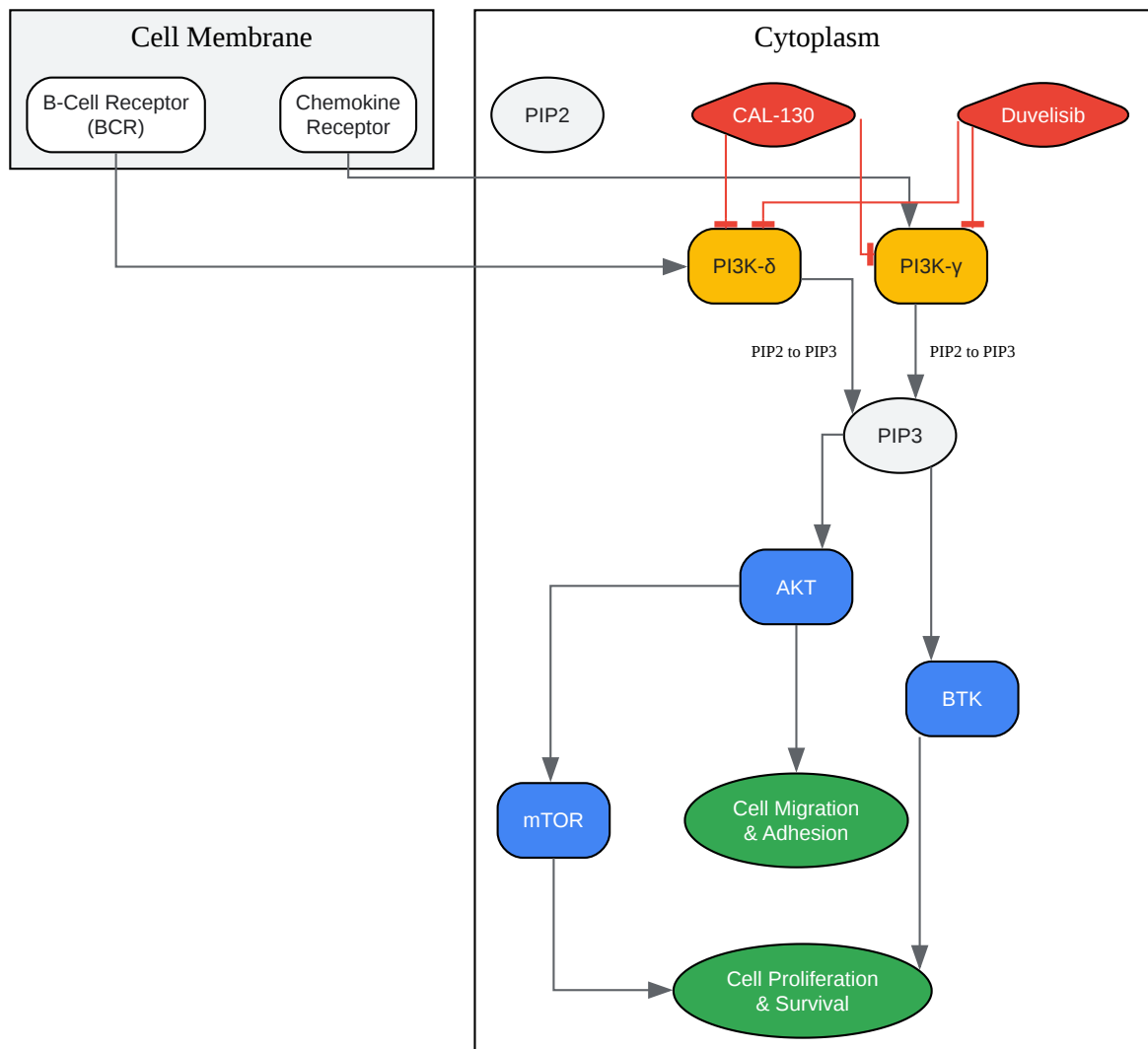
## A Comparative Guide: **CAL-130** versus Duvelisib in Hematological Malignancies

For researchers and drug development professionals, understanding the landscape of targeted therapies is crucial. This guide provides a detailed comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, **CAL-130** and Duvelisib, in the context of hematological malignancies. While Duvelisib is an established, clinically approved drug, **CAL-130** is an investigational agent with limited publicly available clinical data. This comparison, therefore, focuses on their mechanisms of action, preclinical profiles, and the extensive clinical data available for Duvelisib.

## Mechanism of Action: Targeting the PI3K Pathway

Both **CAL-130** and Duvelisib are inhibitors of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of PI3K.[1][2][3] These isoforms are primarily expressed in leukocytes and are crucial for the proliferation, survival, and signaling of both normal and malignant lymphocytes.[1][4] By inhibiting PI3K- $\delta$ , these drugs can directly block signals essential for the survival and growth of malignant B-cells.[4] The inhibition of PI3K- $\gamma$  further impacts the tumor microenvironment by interfering with T-cell and myeloid cell signaling, reducing inflammation and cellular migration that support cancer cell survival.[4]

Duvelisib is an oral, dual inhibitor of PI3K- $\delta$  and PI3K- $\gamma$ . [4][5] Preclinical studies have shown that this dual inhibition may offer greater benefit than targeting a single isoform alone.[6] **CAL-130** is also described as a potent inhibitor of PI3K $\delta$  and PI3K $\gamma$ , with IC50 values of 1.3 nM and 6.1 nM, respectively.[2][3]



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PI3K Signaling Pathway Inhibition by **CAL-130** and Duvelisib.

## Preclinical and Clinical Data

### CAL-130

Information on the clinical development of **CAL-130** in hematological malignancies is scarce in the public domain. Its characterization appears to be primarily at a preclinical stage. The available data indicates its potent inhibitory activity against PI3K $\delta$  and PI3K $\gamma$ .[\[2\]](#)[\[3\]](#)

## Duvelisib

Duvelisib has undergone extensive clinical evaluation and is approved for the treatment of certain hematological malignancies.[\[1\]](#)

### Clinical Efficacy of Duvelisib

The efficacy of Duvelisib has been demonstrated in several clinical trials across various hematological malignancies.

Indication	Trial Name/Identifier	N	Dosing Regimen	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Relapsed/Refractory CLL/SLL	DUO (NCT02004522)	160	25 mg twice daily	78%	16.4 months
Relapsed/Refractory Follicular Lymphoma	DYNAMO (NCT01882803)	83	25 mg twice daily	42%	8.3 months
Relapsed/Refractory T-Cell Lymphoma	Phase 1 (NCT01476657)	35	25 or 75 mg twice daily	40%	Not Reported

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma

In the pivotal Phase 3 DUO trial, Duvelisib was compared against ofatumumab in patients with relapsed or refractory CLL/SLL. Duvelisib demonstrated a statistically significant improvement

in progression-free survival.[7][8][9] The overall response rate was also significantly higher with Duvelisib.[8][10]

For relapsed or refractory follicular lymphoma, the DYNAMO study showed meaningful clinical activity for Duvelisib.[1] In a Phase 1 study, Duvelisib also showed clinical activity in patients with T-cell lymphoma.[11][12]

### Safety Profile of Duvelisib

The most common adverse events associated with Duvelisib treatment are summarized below.

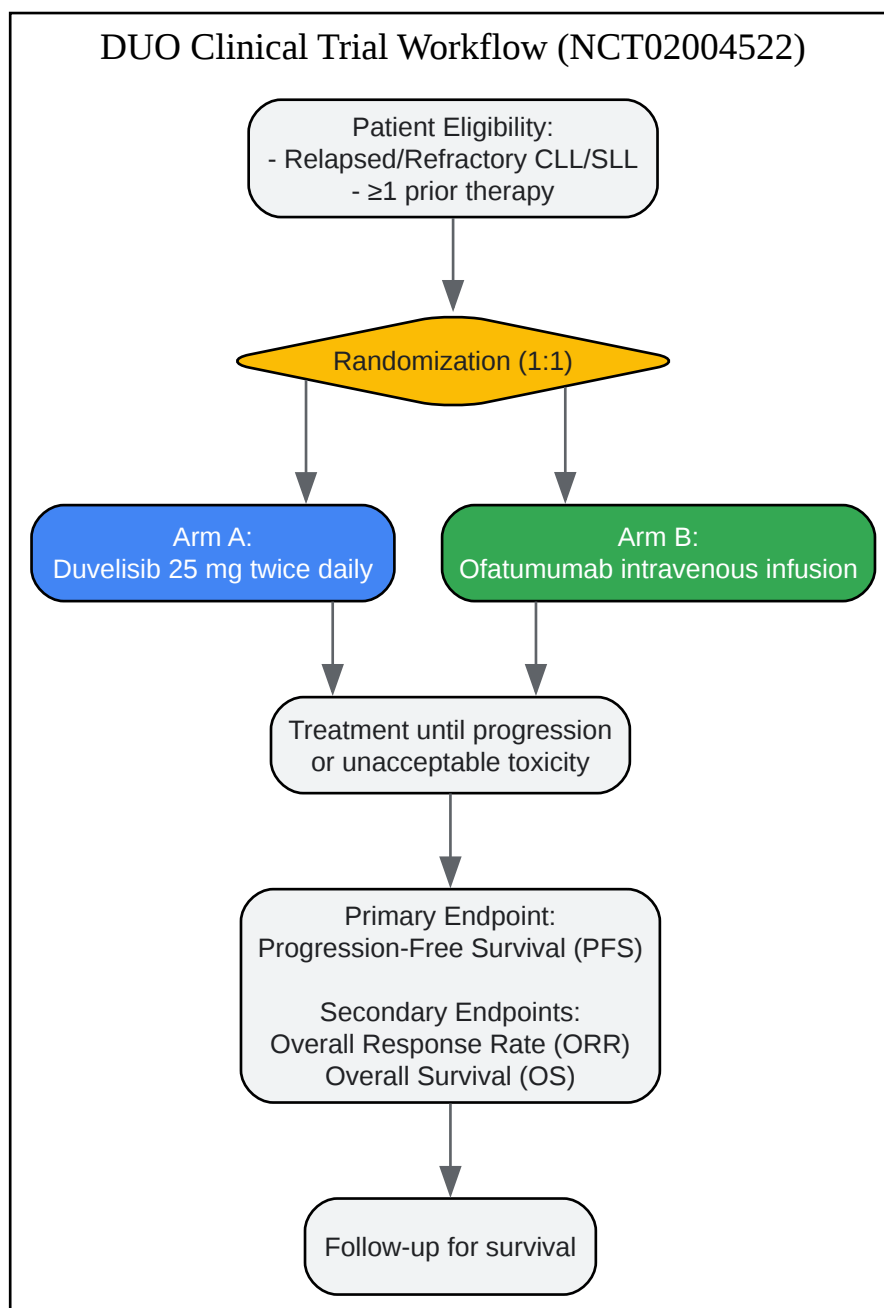
Adverse Event (Grade ≥3)	Frequency
Neutropenia	32%
Anemia	14%
Thrombocytopenia	14%
Diarrhea	11%
Pneumonia	10%
Increased ALT	20%
Increased AST	15%

Data from a Phase 1 study of Duvelisib in various hematological malignancies.[11]

Serious side effects can include infections, diarrhea or colitis, skin reactions, and inflammation of the lungs.[13]

## Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of clinical trial data. Below is a summarized protocol for the DUO trial, a key study for Duvelisib.



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Simplified workflow of the DUO clinical trial.

DUO Trial (NCT02004522) Methodology Summary[7]

- Study Design: A global, multicenter, open-label, randomized Phase 3 trial.

- Patient Population: Patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.
- Intervention: Patients were randomized to receive either Duvelisib (25 mg orally twice daily) or ofatumumab (intravenous infusion).
- Primary Endpoint: Progression-free survival as assessed by an independent review committee.
- Secondary Endpoints: Overall response rate, overall survival, and safety.

## Conclusion

Duvelisib is a well-characterized PI3K- $\delta/\gamma$  inhibitor with proven efficacy and a manageable safety profile in various hematological malignancies, supported by robust clinical trial data.

**CAL-130**, while sharing a similar mechanism of action, remains an investigational compound with limited publicly available data, precluding a direct comparison of clinical performance. For researchers in hematology and oncology, Duvelisib represents a clinically validated therapeutic option, while **CAL-130** is a molecule of interest for its potential in targeting the same critical signaling pathway. Further preclinical and clinical studies will be necessary to define the therapeutic potential of **CAL-130**.

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